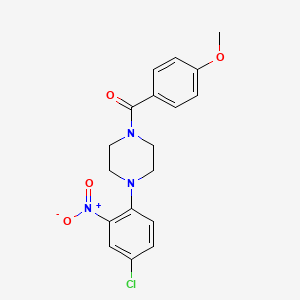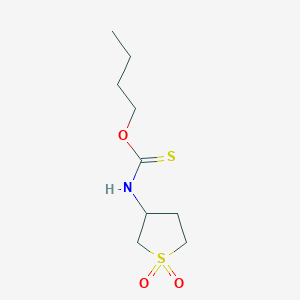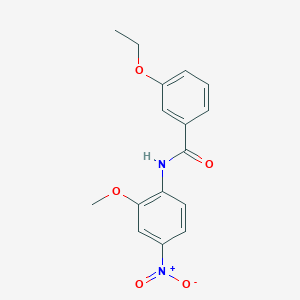![molecular formula C24H22BrN3O B3928719 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B3928719.png)
2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide
Vue d'ensemble
Description
2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide, also known as BRP-187, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer, inflammation, and neurodegenerative diseases. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation and neurodegenerative diseases, this compound has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotection. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. In addition, this compound has been found to exhibit anti-inflammatory and neuroprotective activity, which makes it a potential candidate for the treatment of inflammation and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of 2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in more detail, in order to identify new cellular pathways that are involved in cancer, inflammation, and neurodegenerative diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, in order to identify new synergistic treatments for these diseases.
Applications De Recherche Scientifique
2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[2-(3-bromophenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O/c1-17(2)28(20-11-4-3-5-12-20)23(29)16-27-22-14-7-6-13-21(22)26-24(27)18-9-8-10-19(25)15-18/h3-15,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTELJAMPKDUCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928679.png)
![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![ethyl 1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3928685.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3928690.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928696.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3928707.png)
![4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3928722.png)

![2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B3928738.png)

![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)